molecular formula C13H7F3N2OS B13714192 4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-ol

4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-ol

Katalognummer: B13714192
Molekulargewicht: 296.27 g/mol
InChI-Schlüssel: DDLJBHFCOOPNEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-ol is a heterocyclic compound that contains both benzothiophene and pyrimidine moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-ol typically involves the formation of the pyrimidine ring followed by the introduction of the benzothiophene and trifluoromethyl groups. Common synthetic routes may include:

    Cyclization reactions: Formation of the pyrimidine ring through cyclization of appropriate precursors.

    Substitution reactions: Introduction of the benzothiophene group via nucleophilic substitution.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced manufacturing techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: The compound may participate in various substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-ol may be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound could be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-ol would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a biological response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Benzothiophen-3-yl)pyrimidin-2-ol: Lacks the trifluoromethyl group.

    6-(Trifluoromethyl)pyrimidin-2-ol: Lacks the benzothiophene group.

    4-(Benzothiophen-3-yl)-pyrimidine: Lacks the hydroxyl group.

Uniqueness

The presence of both the benzothiophene and trifluoromethyl groups in 4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-ol may confer unique properties, such as increased lipophilicity, enhanced biological activity, or improved stability compared to similar compounds.

Eigenschaften

Molekularformel

C13H7F3N2OS

Molekulargewicht

296.27 g/mol

IUPAC-Name

4-(1-benzothiophen-3-yl)-6-(trifluoromethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C13H7F3N2OS/c14-13(15,16)11-5-9(17-12(19)18-11)8-6-20-10-4-2-1-3-7(8)10/h1-6H,(H,17,18,19)

InChI-Schlüssel

DDLJBHFCOOPNEE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CS2)C3=NC(=O)NC(=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.